Superior CK2 Holoenzyme Inhibition Potency of AG 1112 Compared to AG1478, DRB, and A3
In a direct head-to-head study using recombinant human protein kinase CK2 holoenzyme, AG 1112 demonstrated significantly greater inhibitory potency than the structurally related tyrphostin AG1478 and two established CK2 inhibitors, DRB and A3 [1]. The measured IC50 of 6.0 μmol/L for AG 1112 was approximately 4.3-fold lower (more potent) than the 25.9 μmol/L observed for AG1478 under identical assay conditions [1]. The study authors explicitly noted that AG 1112 was 'more effective than DRB and A3, known CK2 special inhibitors' [1].
| Evidence Dimension | CK2 holoenzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.0 μmol/L |
| Comparator Or Baseline | AG1478: 25.9 μmol/L; DRB and A3: IC50 values not explicitly quantified in the abstract but stated as less effective than AG 1112 |
| Quantified Difference | AG 1112 is approximately 4.3-fold more potent than AG1478 |
| Conditions | Recombinant human CK2 holoenzyme reconstituted from α and β subunits; activity measured by [γ-32P]ATP or [γ-32P]GTP incorporation into substrate |
Why This Matters
For researchers requiring maximal CK2 inhibition at lower compound concentrations, AG 1112 offers a 4.3-fold potency advantage over the closest tyrphostin analog AG1478, potentially reducing off-target effects and compound consumption.
- [1] Liu XG, Liang NC. Inhibitory effect of AG1112 on recombinant human protein kinase CK2 holoenzyme. Zhongguo Yao Li Xue Bao. 2001;17(6):657-661. View Source
